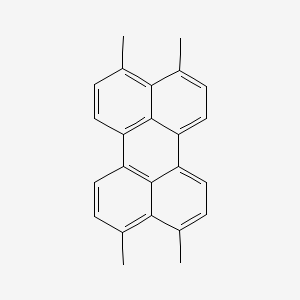

3,4,9,10-Tetramethylperylene

Cat. No. B8728301

Key on ui cas rn:

120651-41-4

M. Wt: 308.4 g/mol

InChI Key: GGAICEUWBLOHKK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04956508

Procedure details

The synthesis is then continued in accordance with the general reaction scheme described above, using the chemical reaction illustrated in FIG. 1. A suspension of lithium powder is prepared in an inert solvent, for example in tetrahydrofurane (THF). The proportion may be the following: 1.5 g, i.e. 220 millimoles, of lithium per 170 ml of THF. Argon can be used as the neutral atmosphere in the refluxing apparatus. 3 millimoles of solid 4,4',5,5'-tetramethyl 1,1'-dinaphthalene are then added. The refluxing is continued at 65° C. during 5 hours, which corresponds to the disappearing of the original 1,1'-dinaphthalene. The reaction mixture turns blue after the first three hours of heating. After cooling and injection of oxygen, the colour of the mixture turns yellow. The excess lithium is removed and the solvent is evaporated. A chromatography is performed on silicagel, using dichloromethane as the eluant. The 3,4,9,10-tetramethyl perylene is obtained by recrystallization with xylene. The yield in this preparation is 40%.

[Compound]

Name

solid

Quantity

3 mmol

Type

reactant

Reaction Step Three

[Compound]

Name

4,4',5,5'-tetramethyl 1,1'-dinaphthalene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1,1'-dinaphthalene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[Li].O=O.O1[CH2:8][CH2:7][CH2:6][CH2:5]1>>[CH3:5][C:6]1[CH:5]=[CH:6][C:7]2[C:8]3[CH:8]=[CH:7][C:6]([CH3:5])=[C:7]4[C:8]=3[C:7]([C:8]3[C:8]=2[C:7]=1[C:6]([CH3:5])=[CH:7][CH:8]=3)=[CH:6][CH:5]=[C:6]4[CH3:5] |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

Step Three

[Compound]

|

Name

|

solid

|

|

Quantity

|

3 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

4,4',5,5'-tetramethyl 1,1'-dinaphthalene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

1,1'-dinaphthalene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The synthesis is then continued in accordance with the general reaction scheme

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the chemical reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the first three hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess lithium is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is evaporated

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=CC=2C=3C=CC(=C4C(=CC=C(C5=CC=C(C1C52)C)C43)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |